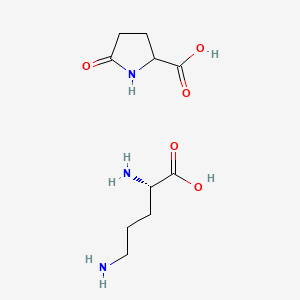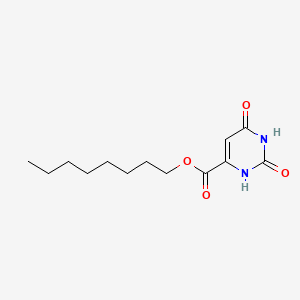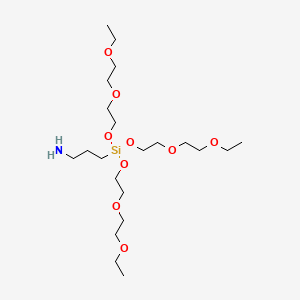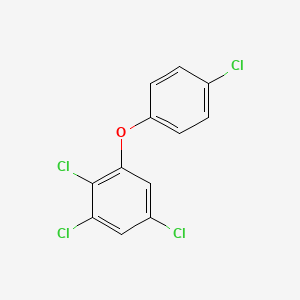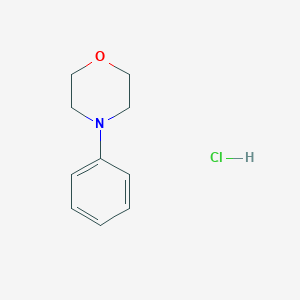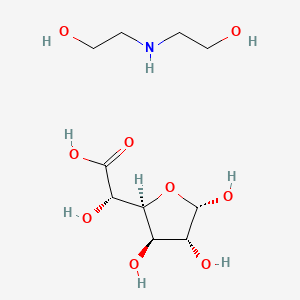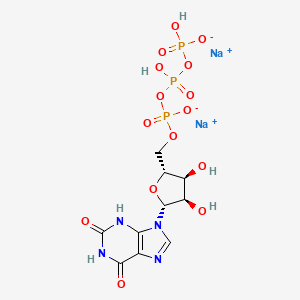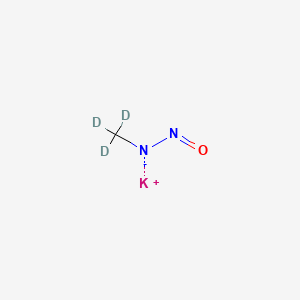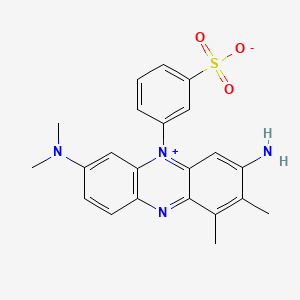
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium is a synthetic organic compound belonging to the phenazinium class These compounds are known for their vibrant colors and are often used as dyes or pigments in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium typically involves multi-step organic reactions. Common starting materials might include aromatic amines and sulfonated aromatic compounds. The synthesis may involve:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from aromatic amines.
Coupling Reactions: Formation of the phenazinium core through coupling of diazonium salts with other aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction steps as in laboratory synthesis but optimized for efficiency and yield. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso groups.
Reduction: Reduction of azo or nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a dye or indicator in various chemical reactions.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the production of colored materials, inks, and textiles.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium would depend on its specific application. In biological staining, it likely interacts with cellular components through electrostatic and hydrophobic interactions, allowing it to bind to specific structures and provide contrast. In chemical reactions, it may act as an electron donor or acceptor, facilitating various redox processes.
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another phenazinium dye with similar staining properties.
Azure B: Used in biological staining and has a similar structure.
Janus Green: Employed in histology and cytology for staining purposes.
Uniqueness
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium may offer unique properties such as specific binding affinities, color stability, and solubility characteristics that differentiate it from other phenazinium compounds.
Propiedades
Número CAS |
85567-47-1 |
|---|---|
Fórmula molecular |
C22H22N4O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
3-[3-amino-7-(dimethylamino)-1,2-dimethylphenazin-5-ium-5-yl]benzenesulfonate |
InChI |
InChI=1S/C22H22N4O3S/c1-13-14(2)22-21(12-18(13)23)26(16-6-5-7-17(10-16)30(27,28)29)20-11-15(25(3)4)8-9-19(20)24-22/h5-12,23H,1-4H3,(H,27,28,29) |
Clave InChI |
OACXLMJLRGRIFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC(=CC=C4)S(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
